![molecular formula C10H10FNO B2966118 4-(4-Fluorobenzyl)azetidin-2-one CAS No. 1823420-35-4](/img/structure/B2966118.png)
4-(4-Fluorobenzyl)azetidin-2-one
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Overview
Description
Synthesis Analysis
Azetidin-2-ones, which include “4-(4-Fluorobenzyl)azetidin-2-one”, can be synthesized through various methods. One method involves the reaction of Schiff’s bases with acetyl chloride, chloroacetyl chloride, and phenyl acetyl chloride . Another method involves the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with aldehydes in methanol at room temperature .Chemical Reactions Analysis
Azetidin-2-ones, including “4-(4-Fluorobenzyl)azetidin-2-one”, can undergo various chemical reactions. For instance, they can react with acetyl chloride, chloroacetyl chloride, and phenyl acetyl chloride to yield 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones . They can also react with thioglycolic acid to yield 3-(7-chloro-6-fluoro-benzothiazol-2-yl)-2-substituted-arylthiazolidin-4-ones .Scientific Research Applications
Antimicrobial Activity
Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial properties. They are found to be effective against a range of bacterial and fungal pathogens .
Anticancer Potential
Some azetidin-2-one compounds have shown promise in anticancer research, with potential activity against various cancer cell lines .
Immunostimulating Effects
These derivatives can act as immunostimulants, potentially enhancing the body’s immune response .
Antioxidant Activity
Azetidin-2-one derivatives may possess antioxidant properties, helping to protect cells from oxidative stress .
Pharmacological Research
The azetidine ring is a key feature in various pharmacologically active compounds, suggesting that “4-(4-Fluorobenzyl)azetidin-2-one” could be explored for drug development .
Chemical Synthesis
Azetidin-2-one is used as an intermediate in the synthesis of more complex chemical structures, which could include pharmaceuticals or materials science applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(4-Fluorobenzyl)azetidin-2-one is the tubulin proteins, which are key components of the cell’s cytoskeleton . These proteins play a crucial role in cell division, and their disruption can lead to cell death .
Mode of Action
4-(4-Fluorobenzyl)azetidin-2-one interacts with its targets by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules, which are essential for cell division . This disruption can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The interaction of 4-(4-Fluorobenzyl)azetidin-2-one with tubulin affects the mitotic spindle assembly, a critical process in cell division . This disruption can lead to cell cycle arrest at the mitosis phase, preventing the cell from dividing and leading to cell death .
Result of Action
The result of 4-(4-Fluorobenzyl)azetidin-2-one’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly for cancers characterized by rapid cell division .
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)5-9-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKRXWIGJCXBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)azetidin-2-one |
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